Reserpato de metilo

Descripción general

Descripción

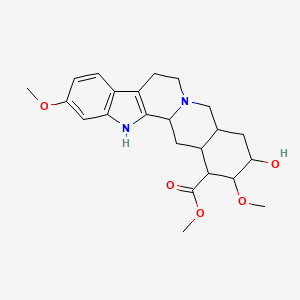

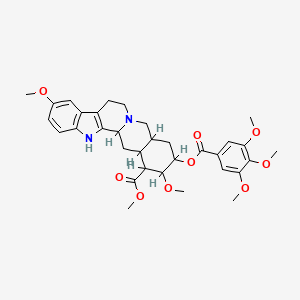

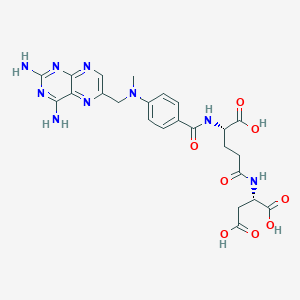

Methyl reserpate is a Yohimbine type alkaloid that can be isolated from Rauwolfia vomitoria roots and leaves . It is also known as a biochemical .

Synthesis Analysis

The structure of Reserpine was solved by 1953. R.B. Woodward’s group reported the first synthesis of Reserpine in 1956 . His scholarly analysis clearly displayed aspects of retroanalysis, which was just evolving at that time . This synthesis commands admiration for the way he used conformational analysis and stereoelectronic effects to precisely develop the stereopoints in this exceedingly complex problem for that time .Molecular Structure Analysis

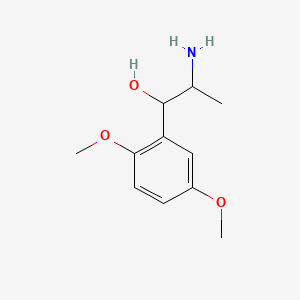

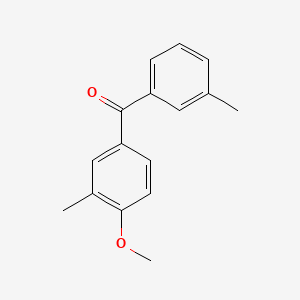

The molecular formula of Methyl reserpate is C23H30N2O5 .Chemical Reactions Analysis

Reserpine could be regenerated from methyl reserpate and trimethoxylbenzoyl chloride in presence of pyridine suggesting that reserpine is an ester of reserpic acid having a hydroxyl group with trimethox-ybenzoic acid and that during hydrolysis reserpic acid part does not undergo structural change .Physical And Chemical Properties Analysis

The molecular weight of Methyl reserpate is 414.49 .Aplicaciones Científicas De Investigación

Farmacología endocrina

El reserpato de metilo se ha estudiado ampliamente en el campo de la farmacología endocrina . En un estudio, se compararon cinco derivados del this compound con la reserpina en ratas en relación con los efectos sobre el crecimiento, el peso de los órganos, el estro, la fertilidad, la liberación de ACTH, la presión arterial en la hipertensión de regeneración adrenal y la excreción de electrolitos y agua . Un derivado, el this compound tetrahidropiranilo (Su-7064), mostró la mayor especificidad en la supresión del estro y la fertilidad, en la estimulación de la liberación de ACTH y en la alteración de la función renal .

Estudios de metabolismo

El this compound se ha utilizado en estudios sobre el metabolismo de la reserpina . Se encontraron altos niveles de this compound en la rata después de la administración oral de reserpina, pero no después de la administración parenteral . Aproximadamente el sesenta y cinco por ciento de la dosis de reserpina administrada por vía oral a las ratas se contabilizó como this compound en la orina y las heces, mientras que solo se excretaron pequeñas cantidades después de la administración parenteral .

Estructura química e hidrólisis

El this compound es un éster del ácido reserpínico que tiene un grupo hidroxilo con ácido trimetoxibenzoico . Durante la hidrólisis, la parte del ácido reserpínico no sufre cambios estructurales . Esta propiedad se ha utilizado para regenerar la reserpina a partir del this compound y el cloruro de trimetoxilbenzoilo en presencia de piridina .

Función renal

La investigación ha demostrado que el this compound puede alterar la función renal . En particular, se ha encontrado que el this compound tetrahidropiranilo (Su-7064) tiene efectos significativos sobre la excreción de electrolitos y agua .

Fertilidad y supresión del estro

Se ha descubierto que el this compound, específicamente el derivado this compound tetrahidropiranilo (Su-7064), suprime el estro y la fertilidad en ratas . Esto sugiere posibles aplicaciones en biología reproductiva y endocrinología .

Mecanismo De Acción

Target of Action

Methyl reserpate, also known as Methyl reserpinolate, primarily targets the ATP/Mg^2+ pump in the presynaptic neuron . This pump is responsible for the sequestering of neurotransmitters into storage vesicles .

Mode of Action

Methyl reserpate’s mode of action is through the inhibition of the ATP/Mg^2+ pump .

Biochemical Pathways

The primary biochemical pathway affected by Methyl reserpate is the catecholamine pathway . By inhibiting the ATP/Mg^2+ pump, Methyl reserpate disrupts the storage of neurotransmitters, leading to a depletion of catecholamines and serotonin from central and peripheral axon terminals .

Pharmacokinetics

It is known that the compound’s ability to inhibit the atp/mg^2+ pump and deplete catecholamines from nerve endings plays a significant role in its bioavailability and therapeutic effect .

Result of Action

The result of Methyl reserpate’s action is a reduction in catecholamines, which are substances normally involved in controlling heart rate, force of cardiac contraction, and peripheral resistance . This leads to its antihypertensive actions .

Action Environment

The action environment of Methyl reserpate is primarily the presynaptic neuron, where it inhibits the ATP/Mg^2+ pump

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Methyl reserpate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of methyl reserpate is with the ATP/Mg²⁺ pump, which is responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron . This interaction leads to the inhibition of neurotransmitter uptake, resulting in the depletion of catecholamines and serotonin from central and peripheral axon terminals . Additionally, methyl reserpate interacts with monoamine oxidase, leading to the metabolism of neurotransmitters that are not sequestered in storage vesicles .

Cellular Effects

Methyl reserpate exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, methyl reserpate’s inhibition of the ATP/Mg²⁺ pump leads to a reduction in catecholamines, which are involved in controlling heart rate, force of cardiac contraction, and peripheral resistance . This reduction can impact cell signaling pathways related to cardiovascular function. Furthermore, methyl reserpate’s interaction with monoamine oxidase affects the metabolism of neurotransmitters, influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of methyl reserpate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Methyl reserpate inhibits the ATP/Mg²⁺ pump, preventing the sequestering of neurotransmitters into storage vesicles . This inhibition leads to the depletion of catecholamines and serotonin, which are then metabolized by monoamine oxidase . The reduction in neurotransmitter levels results in decreased signaling through adrenergic and serotonergic pathways, leading to various physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl reserpate can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that methyl reserpate is hydrolyzed in vitro by preparations from the intestinal mucosa of rats, leading to the formation of methyl reserpate as a hydrolysis product . This hydrolysis process can affect the stability and degradation of methyl reserpate over time. Additionally, long-term exposure to methyl reserpate has been observed to impact cellular function, including changes in growth, organ weights, and hormone release in animal models .

Dosage Effects in Animal Models

The effects of methyl reserpate vary with different dosages in animal models. Studies have shown that high levels of methyl reserpate are found in rats after oral administration of reserpine, but not after parenteral administration . The dosage of methyl reserpate can influence its pharmacological effects, including its impact on growth, organ weights, estrus, fertility, and hormone release . High doses of methyl reserpate have been associated with toxic or adverse effects, such as alterations in kidney function and blood pressure regulation .

Metabolic Pathways

Methyl reserpate is involved in various metabolic pathways, including its interaction with enzymes and cofactors. Reserpine, the parent compound of methyl reserpate, is hydrolyzed in the intestinal tract of rats, leading to the formation of methyl reserpate . This hydrolysis process involves enzymes from the intestinal mucosa, which play a crucial role in the metabolism of methyl reserpate. The metabolic pathways of methyl reserpate can affect metabolic flux and metabolite levels, influencing its pharmacological effects .

Transport and Distribution

Methyl reserpate is transported and distributed within cells and tissues through various mechanisms. It is a lipid-soluble compound, allowing it to penetrate readily into all organs, including the brain . The transport of methyl reserpate involves its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues . The distribution of methyl reserpate can impact its pharmacological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of methyl reserpate plays a crucial role in its activity and function. Methyl reserpate is localized in specific cellular compartments, including storage vesicles in presynaptic neurons . This localization is directed by targeting signals and post-translational modifications that guide methyl reserpate to its specific compartments. The subcellular localization of methyl reserpate can influence its interactions with biomolecules and its overall pharmacological effects .

Propiedades

IUPAC Name |

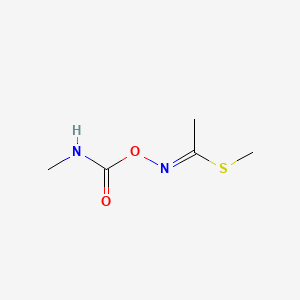

methyl 17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJQWFFIUHUJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951620 | |

| Record name | Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-66-8 | |

| Record name | Methyl reserpate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 18-hydroxy-11,17-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is methyl reserpate's effect on neurotransmitters selective?

A2: While methyl reserpate primarily targets serotonin and norepinephrine, research suggests it might not be completely selective in its action. Studies have shown that its effects extend to other neurotransmitters, including dopamine. [, ] This broader impact contributes to its complex pharmacological profile.

Q2: What is the molecular structure of methyl reserpate?

A3: Methyl reserpate is a naturally occurring alkaloid. Its structure is closely related to reserpine, with the key difference being a methyl ester group at position 18 of the indole ring system. This subtle structural variation contributes to the differences in pharmacological activity between methyl reserpate and reserpine. [, , , ]

Q3: Does the route of administration influence the metabolism of reserpine to methyl reserpate?

A5: Yes, the route of administration significantly influences the metabolism of reserpine. Oral administration of reserpine results in higher levels of methyl reserpate compared to parenteral administration. [] This difference highlights the importance of the intestinal tract in the conversion of reserpine to methyl reserpate. [, ]

Q4: How do structural modifications of reserpine affect its activity?

A7: Research has demonstrated that the trimethoxybenzoyl moiety of reserpine is crucial for its activity, while the alkaloid ring system determines its binding affinity. [] Specifically, replacing the trimethoxybenzoyl group with other moieties diminishes the inhibitory effect on norepinephrine transport and binding affinity to chromaffin vesicle membranes. [] These findings underscore the importance of specific structural features for the pharmacological activity of reserpine and its derivatives, including methyl reserpate.

Q5: What are the known toxicological concerns associated with methyl reserpate?

A8: While methyl reserpate was historically investigated for its therapeutic potential, its clinical use has been limited, likely due to concerns about potential side effects and the availability of alternative drugs. []

Q6: How is methyl reserpate typically analyzed and quantified?

A6: Various analytical techniques have been employed for the characterization and quantification of methyl reserpate. These include:

- Spectroscopy: Infrared and ultraviolet spectroscopy help identify and characterize methyl reserpate based on its unique absorption patterns. [, ]

- Chromatography: Paper chromatography and gas chromatography coupled with mass spectrometry (GC-MS) enable the separation and identification of methyl reserpate from complex mixtures, including biological samples. [, , , ]

- Differential Scanning Calorimetry (DSC): DSC is used to determine purity, detect polymorphism, and study thermal properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Carbamoyl-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-butyric acid](/img/structure/B1676406.png)